Cas no 94878-41-8 (1-(Diphenylmethyl)-1H-indole-2,3-dione)

1-(Diphenylmethyl)-1H-indole-2,3-dione structure
94878-41-8 structure
Nombre del producto:1-(Diphenylmethyl)-1H-indole-2,3-dione
Número CAS:94878-41-8
MF:C21H15NO2
Megavatios:313.349305391312
MDL:MFCD00469414
CID:1090428

1-(Diphenylmethyl)-1H-indole-2,3-dione Propiedades químicas y físicas

Nombre e identificación

    • 1-Benzhydrylindoline-2,3-dione
    • 1-(DIPHENYLMETHYL)-1H-INDOLE-2,3-DIONE
    • 1-benzhydrylindole-2,3-dione
    • N-benzhydrylisatin
    • 1-(Diphenylmethyl)-1H-indole-2,3-dione (ACI)
    • Indole-2,3-dione, 1-(diphenylmethyl)- (7CI)
    • 1-Benzhydryl-1H-indole-2,3-dione
    • N-(Diphenylmethyl)isatin
    • 1-(Diphenylmethyl)-1H-indole-2,3-dione
    • MDL: MFCD00469414
    • Renchi: 1S/C21H15NO2/c23-20-17-13-7-8-14-18(17)22(21(20)24)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19H
    • Clave inchi: ZWWDFMHULDPTEF-UHFFFAOYSA-N
    • Sonrisas: O=C1C2C(=CC=CC=2)N(C(C2C=CC=CC=2)C2C=CC=CC=2)C1=O

Atributos calculados

  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 3
  • Recuento de átomos pesados: 24
  • Cuenta de enlace giratorio: 3

1-(Diphenylmethyl)-1H-indole-2,3-dione PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
TRC
B430423-50mg
1-(Diphenylmethyl)-1H-indole-2,3-dione
94878-41-8
50mg
$ 50.00 2022-06-07
abcr
AB415238-500 mg
1-(Diphenylmethyl)-1H-indole-2,3-dione; .
94878-41-8
500mg
€160.00 2023-06-16
Chemenu
CM148229-5g
1-(Diphenylmethyl)-1H-indole-2,3-dione
94878-41-8 95%
5g
$289 2021-08-05
1PlusChem
1P00IJ3F-1g
1H-Indole-2,3-dione, 1-(diphenylmethyl)-
94878-41-8 95%
1g
$318.00 2025-03-01
A2B Chem LLC
AI63755-250mg
1-Benzhydrylindoline-2,3-dione
94878-41-8 95%
250mg
$144.00 2024-07-18
Ambeed
A596746-5g
1-Benzhydrylindoline-2,3-dione
94878-41-8 95+%
5g
$329.0 2024-04-16
eNovation Chemicals LLC
Y1252391-250mg
1H-Indole-2,3-dione, 1-(diphenylmethyl)-
94878-41-8 95%
250mg
$365 2025-02-28
abcr
AB415238-1 g
1-(Diphenylmethyl)-1H-indole-2,3-dione; .
94878-41-8
1g
€182.50 2023-06-16
eNovation Chemicals LLC
Y1252391-1g
1H-Indole-2,3-dione, 1-(diphenylmethyl)-
94878-41-8 95%
1g
$550 2024-06-06
TRC
B430423-500mg
1-(Diphenylmethyl)-1H-indole-2,3-dione
94878-41-8
500mg
$ 160.00 2022-06-07

1-(Diphenylmethyl)-1H-indole-2,3-dione Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  0.5 h, 0 °C
1.2 16 h, rt
1.3 Reagents: Water
Referencia
Preparation of oxindoles and their use as sodium channel blockers for treating hypercholesterolemia, benign prostatic hyperplasia, pruritis and cancer
, World Intellectual Property Organization, , ,

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ;  30 min, 80 °C; 3 h, 80 °C
Referencia
Asymmetric syntheses of spiro-oxindole compounds that may be useful as therapeutic agents
, World Intellectual Property Organization, , ,

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  0.5 h, 0 °C
1.2 16 h, rt
1.3 Reagents: Water ;  rt
Referencia
Spiro-oxindole compounds and their preparation, pharmaceutical compositions and use as sodium channel blockers
, World Intellectual Property Organization, , ,

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  0.5 h, 0 °C
1.2 16 h, rt
1.3 Solvents: Water
Referencia
Preparation of spiro-oxindole compounds as therapeutic agents
, World Intellectual Property Organization, , ,

Métodos de producción 5

Condiciones de reacción
1.1 Catalysts: Boron trifluoride etherate Solvents: Ethyl acetate ;  20 h, rt
Referencia
Alkylation of isatins with trichloroacetimidates
Mate, Nilamber A.; Meador, Rowan I. L.; Joshi, Bhaskar D.; Chisholm, John D., Organic & Biomolecular Chemistry, 2022, 20(10), 2131-2136

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  0 °C; 1 h, 0 °C
1.2 0 °C; 4 h, rt
1.3 Reagents: Water ;  cooled
Referencia
Preparation of spirocyclic compounds as voltage-gated sodium channel modulators
, World Intellectual Property Organization, , ,

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  15 min, 0 °C
1.2 rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
Referencia
Zinc Chelation by a Small-Molecule Adjuvant Potentiates Meropenem Activity in Vivo against NDM-1-Producing Klebsiella pneumoniae
Falconer, Shannon B.; Reid-Yu, Sarah A.; King, Andrew M.; Gehrke, Sebastian S.; Wang, Wenliang; et al, ACS Infectious Diseases, 2015, 1(11), 533-543

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  0.5 h, 0 °C
1.2 16 h, rt
1.3 Reagents: Water
Referencia
Preparation of oxindoles for treatment of sodium channel mediated diseases.
, World Intellectual Property Organization, , ,

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide
Referencia
The First Asymmetric Pilot-Scale Synthesis of TV-45070
Sclafani, Joseph A. ; Chen, Jian; Levy, Daniel V.; Reese, Harlan; Dimitri, Mina; et al, Organic Process Research & Development, 2017, 21(10), 1616-1624

1-(Diphenylmethyl)-1H-indole-2,3-dione Raw materials

1-(Diphenylmethyl)-1H-indole-2,3-dione Preparation Products

1-(Diphenylmethyl)-1H-indole-2,3-dione Literatura relevante

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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:94878-41-8)1-(Diphenylmethyl)-1H-indole-2,3-dione
A859238
Pureza:99%
Cantidad:5g
Precio ($):296.0